![molecular formula C13H16Cl2N2 B2768962 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2225136-52-5](/img/structure/B2768962.png)
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2225136-52-5 . It has a molecular weight of 271.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-(pyridin-3-yl)phenyl)ethan-1-amine dihydrochloride . The InChI code is 1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.19 . It is a powder at room temperature . The density is predicted to be 1.018±0.06 g/cm3 . It’s important to note that these properties can influence how the compound behaves in different environments and how it can be manipulated in the lab.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
A foundational aspect of this compound's application lies in its role in the synthesis of complex molecular structures and the study of tautomeric behaviors. For instance, investigations into Schiff bases reveal intricate tautomeric equilibria, which are crucial for understanding reaction mechanisms and molecular properties (Nazır et al., 2000). These Schiff bases, which include compounds structurally similar to 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, exhibit significant tautomerism that impacts their chemical reactivity and potential applications in designing molecular sensors or catalysts.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride serve as key scaffolds for the development of novel therapeutic agents. Studies have demonstrated the synthesis and biological evaluation of derivatives containing the pyridin-3-yl phenyl ethanamine moiety for their anticancer properties. For example, Alam et al. (2017) designed and synthesized novel compounds that showed significant cytotoxicity against various human cancer cell lines, highlighting the potential of this chemical scaffold in oncology (Alam et al., 2017).
Material Science and Fluorescent Sensors
The chemical framework of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is also explored in the development of novel materials and fluorescent sensors. Khan et al. (2018) reported the synthesis of a pyrene-based fluorescent probe that demonstrates selective "turn-on" sensing capabilities for Ni2+ ions, showcasing the utility of pyridine derivatives in environmental monitoring and biological imaging (Khan et al., 2018).
Antimicrobial Research
The antimicrobial potential of compounds derived from 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is another significant area of application. Merugu et al. (2010) conducted studies on the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the antimicrobial efficacy of these derivatives (Merugu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOFADKRHLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-3-yl)phenyl)ethan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)
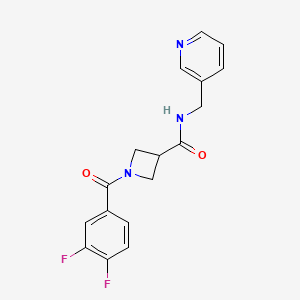

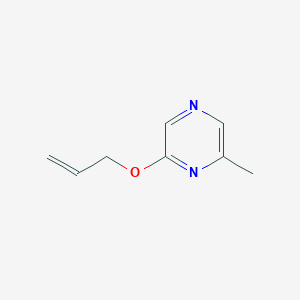
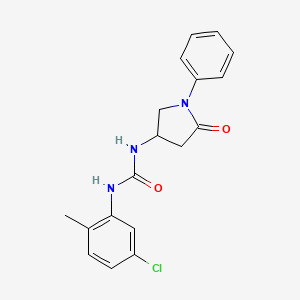
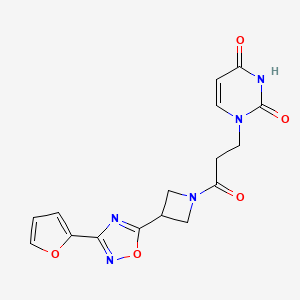
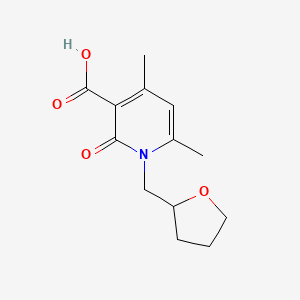

![5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2768897.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)